Etamicastat hydrochloride

Peripheral selectivity CNS-sparing Noradrenaline depletion

Researchers studying peripheral sympathetic regulation in cardiovascular models require DBH inhibitors that avoid CNS-mediated confounding effects. Etamicastat hydrochloride (BIA 5-453) is a peripherally selective, reversible DBH inhibitor (IC50 107 nM) with restricted brain access via dual P-gp/BCRP efflux [1][2]. Unlike centrally active DBH inhibitors, etamicastat reduces cardiac norepinephrine without cortical depletion [1]. It also serves as a NAT2 pharmacogenomic probe substrate with known phenotype-dependent exposure variability [3] and a defined cardiac safety margin (hERG IC50 44 μg/mL). Supplied as ≥98% pure solid with full analytical characterization.

Molecular Formula C14H16ClF2N3OS
Molecular Weight 347.8 g/mol
CAS No. 677773-32-9
Cat. No. B1671330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtamicastat hydrochloride
CAS677773-32-9
SynonymsBIA 5-453;  BIA5-453;  BIA-5-453;  Etamicastat
Molecular FormulaC14H16ClF2N3OS
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl
InChIInChI=1S/C14H15F2N3OS.ClH/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21;/h3,5-6,11H,1-2,4,7,17H2,(H,18,21);1H/t11-;/m1./s1
InChIKeyCKRDOSZCFINPAD-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etamicastat Hydrochloride Product Overview


Etamicastat hydrochloride (developmental code BIA 5-453) is a peripherally selective, reversible dopamine-β-hydroxylase (DBH) inhibitor with an IC50 value of 107 nM against human DBH [1]. The compound reduces norepinephrine biosynthesis in sympathetically innervated peripheral tissues while exhibiting limited access to the central nervous system (CNS), a distinguishing feature that contrasts with centrally active DBH inhibitors such as nepicastat [2]. Etamicastat was advanced to Phase I clinical development for hypertension and heart failure indications, with human pharmacokinetic and pharmacodynamic characterization completed [3].

Peripheral DBH pathway inhibition study fit
Reversible binding supports washout and target engagement assays
CNS-sparing profile enables peripheral sympathetic cardiovascular research

Etamicastat Hydrochloride: Generic Substitution Limitations


Generic substitution among dopamine-β-hydroxylase inhibitors is scientifically unsound due to fundamentally divergent brain penetration profiles, efflux transporter substrate specificities, and metabolic clearance pathways that produce distinct pharmacodynamic outcomes. While etamicastat and nepicastat both inhibit DBH with nanomolar potency, nepicastat crosses the blood-brain barrier to deplete CNS norepinephrine, whereas etamicastat exhibits restricted brain access mediated by low passive permeability and dual P-gp/BCRP efflux [1]. This tissue selectivity translates into differing noradrenaline depletion patterns in vivo—nepicastat reduces noradrenaline in both heart and parietal cortex, while etamicastat reduces cardiac noradrenaline without affecting cortical levels [2]. Furthermore, etamicastat undergoes extensive N-acetylation via NAT2 that produces marked interindividual pharmacokinetic variability, a metabolic liability absent in comparators that do not share this acetylation pathway [3].

Target
Etamicastat
Peripheral-selective DBH inhibition; limited CNS penetration via dual P-gp/BCRP efflux
Substitute
Nepicastat or other DBH inhibitors
Central DBH inhibition and brain norepinephrine depletion may confound peripheral-only models
NAT2-mediated N-acetylation creates pharmacokinetic variability not seen in comparators lacking this pathway
Metabolic clearance profiles differ; exposure-response relationships may not transfer directly

Etamicastat Hydrochloride Comparative Evidence


Peripheral Selectivity vs. Nepicastat

Etamicastat demonstrates peripheral-selective norepinephrine depletion compared to nepicastat, a centrally active DBH inhibitor. Following oral administration of 30 mg/kg to spontaneously hypertensive rats (SHR), both compounds significantly decreased noradrenaline levels in cardiac tissue. However, nepicastat additionally decreased noradrenaline levels in the parietal cortex, whereas etamicastat produced no measurable change in cortical noradrenaline [1]. This tissue-specific effect is mechanistically linked to etamicastat's low passive permeability (apparent permeability in MDCK-II cells: 1.1 × 10⁻⁶ cm/s, 50-fold lower than nepicastat) and its status as a dual P-gp/BCRP substrate (net flux ratios of 5.84 and 3.87, respectively) [2].

Peripheral selectivity vs. Nepicastat
Head-to-head
No significant cortical noradrenaline decrease with etamicastat; nepicastat reduces cortical noradrenaline. Low passive permeability (1.1 × 10⁻⁶ cm/s) and dual P-gp/BCRP efflux (net flux ratios 5.84, 3.87).
CNS-sparing peripheral pharmacodynamic signal
In vivo rat model, oral 30 mg/kg
Peripheral selectivity CNS-sparing Noradrenaline depletion

DBH Inhibition Potency and Reversibility

In a direct head-to-head comparison using SK-N-SH cell homogenates expressing human DBH, etamicastat inhibited enzyme activity with an IC50 of 107 nM, whereas nepicastat exhibited an IC50 of 40 nM, representing a 2.7-fold higher potency for nepicastat [1]. Kinetic analysis revealed both compounds follow a mixed-model inhibition mechanism approaching competitive behavior with respect to tyramine substrate, with Ki values of 34 nM (etamicastat) and 11 nM (nepicastat) [1]. Critically, DBH inhibition by both compounds was fully reversed by dilution, confirming reversible binding [1].

DBH inhibition IC₅₀ & Ki
Head-to-head
Etamicastat IC₅₀ 107 nM, Ki 34 nM; Nepicastat IC₅₀ 40 nM, Ki 11 nM
Reversible mixed-model inhibition confirmed
SK-N-SH cell homogenates, human DBH
DBH inhibition IC50 comparison Enzyme kinetics

NAT2-Dependent Pharmacokinetic Variability

Etamicastat undergoes N-acetylation primarily via N-acetyltransferase type 2 (NAT2), with recombinant enzyme studies showing Km values of 17.14 μM for NAT2 (high affinity) and 124.8 μM for NAT1 (lower affinity), indicating preferential NAT2-mediated metabolism [1]. In hypertensive patients receiving repeated once-daily doses, the mean plasma AUC of etamicastat was 2- to 3-fold greater in NAT2 poor acetylators compared to rapid acetylators [2]. Approximately 50% of the administered dose was recovered in urine, with 30% as unchanged etamicastat and 20% as the N-acetylated metabolite BIA 5-961 [2].

NAT2 phenotype AUC variability
Reported
2- to 3-fold higher plasma AUC in poor acetylators vs. rapid acetylators
Pharmacogenomic exposure context supports stratification
Hypertensive patients, 10-day repeated dosing
NAT2 pharmacogenomics AUC variability Metabolic clearance

hERG Channel Safety Margin

Etamicastat blocked hERG current amplitude in HEK 293 cells with an IC50 of 44.0 μg/mL (141 μM) [1]. In telemetered conscious dogs, oral etamicastat up to 20 mg/kg produced no effects on arterial blood pressure, heart rate, or PR interval; at 10 and 20 mg/kg, QTc interval was prolonged by 8-9% maximum (P<0.05), with corresponding Cmax values of 1.4 and 3.7 μg/mL [1]. The projected therapeutic Cmax in humans is approximately 0.2 μg/mL, yielding a safety margin (hERG IC50 / therapeutic Cmax) of approximately 220-fold [1].

hERG safety margin
Cross-study
hERG IC₅₀ 44.0 μg/mL (141 μM); ~220× margin vs. clinical Cmax
Reported cardiac ion channel margin context
Conscious dog telemetry: QTc +8-9% at 20 mg/kg
hERG safety QTc prolongation Cardiac safety margin

Antihypertensive Efficacy vs. Placebo

In a randomized, double-blind, placebo-controlled study in hypertensive patients (n=23), 10-day once-daily treatment with etamicastat produced dose-dependent reductions in nighttime systolic blood pressure (SBP) measured by 24-hour ambulatory monitoring. The mean (95% CI) decreases versus placebo were: 50 mg, -11.66 mmHg (P<0.05); 100 mg, -14.92 mmHg (P<0.01); and 200 mg, -13.62 mmHg (P<0.01) [1]. The plateau at 200 mg suggests saturation of pharmacodynamic effect. Mean elimination half-life was 19-28 hours following repeated administration, supporting once-daily dosing [1].

Nighttime SBP reduction vs. placebo
Reported
50 mg: -11.66 mmHg; 100 mg: -14.92 mmHg; 200 mg: -13.62 mmHg (all P<0.05 vs. placebo)
Reported dose-dependent SBP endpoint change
24-h ABPM, hypertensive patients, 10-day dosing
Ambulatory blood pressure monitoring Antihypertensive efficacy Dose-response

Etamicastat Hydrochloride Application Scenarios


Peripheral Sympathetic Nervous System Research

Etamicastat is uniquely suited for studies investigating peripheral sympathetic regulation in cardiovascular disease models where central DBH inhibition would confound interpretation. Unlike nepicastat, which depletes noradrenaline in both cardiac and cortical tissues, etamicastat produces peripheral-selective noradrenaline depletion without measurable CNS effects at pharmacologically active doses [1]. This tissue selectivity, driven by etamicastat's dual P-gp/BCRP substrate status (net flux ratios of 5.84 and 3.87) and 50-fold lower passive permeability compared to nepicastat [2], enables researchers to attribute observed cardiovascular effects exclusively to peripheral sympathetic modulation rather than mixed central-peripheral mechanisms.

Pharmacogenomic Studies of NAT2-Mediated Drug Metabolism

Etamicastat serves as an exemplary probe substrate for investigating NAT2 pharmacogenomics in preclinical and clinical research. The compound demonstrates a 2- to 3-fold increase in plasma AUC in NAT2 poor acetylators versus rapid acetylators following repeated dosing [3], with in vitro characterization confirming preferential NAT2 metabolism (Km = 17.14 μM) over NAT1 (Km = 124.8 μM) [4]. This well-characterized phenotype-dependent exposure variability makes etamicastat valuable for studying N-acetylation pathways and for developing personalized dosing strategies in cardiovascular pharmacotherapy research.

Cardiovascular Safety Pharmacology Benchmarking

Etamicastat provides a well-characterized reference standard for cardiovascular safety pharmacology evaluations. Its hERG IC50 of 44.0 μg/mL and associated QTc prolongation profile in conscious dogs (8-9% at 10-20 mg/kg) are documented alongside corresponding plasma concentrations [5]. The ~220-fold safety margin between hERG IC50 and therapeutic Cmax provides a quantitative benchmark for assessing cardiac ion channel liabilities in novel DBH inhibitor candidates or comparator compounds. Researchers evaluating cardiovascular safety of structurally related molecules can utilize etamicastat as an internal reference control with established safety margins.

DBH Enzyme Kinetics and Reversible Inhibition

Etamicastat is appropriate for mechanistic enzyme studies requiring a reversible DBH inhibitor with fully characterized kinetic parameters. The compound's reversible binding (confirmed by full inhibition reversal upon dilution) [6] contrasts with irreversible DBH inhibitors such as disulfiram, making etamicastat suitable for equilibrium binding studies and washout experiments. The established mixed-model inhibition mechanism with Ki of 34 nM (vs. tyramine) and 107 nM IC50 in human DBH assays [6] provides reproducible assay conditions for structure-activity relationship studies and comparative enzymology across DBH inhibitor chemotypes.

Application
Selection Property
Validation Focus
Peripheral sympathetic DBH pathway studies
Peripheral-selective DBH inhibition
CNS-sparing endpoint review
NAT2 pharmacogenomic exposure research
NAT2-mediated N-acetylation profile
Acetylator phenotype stratification review
Cardiac ion channel profile research
hERG safety margin context
QTc and hERG margin cross-reference
DBH enzyme kinetics and inhibition mechanism studies
Reversible mixed-model inhibition
Washout reversibility and Ki verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etamicastat hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.